molecular formula C25H27NO4 B14030889 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid

Cat. No.: B14030889
M. Wt: 405.5 g/mol
InChI Key: BTWXZUXMXBRYIN-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid: is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a spiroheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate the compound’s binding to proteins or enzymes, potentially inhibiting their activity. The spiroheptane moiety may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid is unique due to its combination of the Fmoc group and the spiroheptane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-spiro[3.3]heptan-2-ylpropanoic acid

InChI

InChI=1S/C25H27NO4/c27-23(28)22(12-16-13-25(14-16)10-5-11-25)26-24(29)30-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-22H,5,10-15H2,(H,26,29)(H,27,28)

InChI Key

BTWXZUXMXBRYIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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